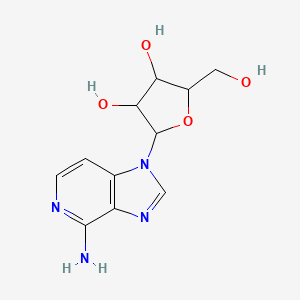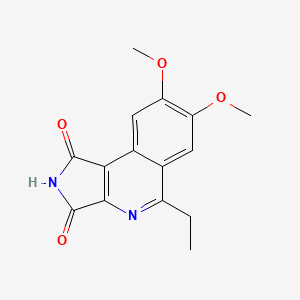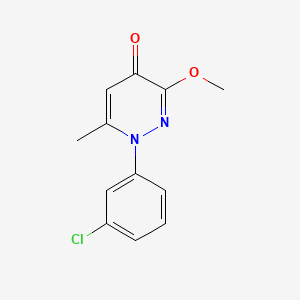
8-Chloro-4-(2-chloro-4-fluorophenoxy)quinoline
Übersicht
Beschreibung
LY214352, chemisch bekannt als 8-Chlor-4-(2-Chlor-4-fluorphenoxy)chinolin, ist eine antimykotische Verbindung. Es wurde als potenter Inhibitor der Dihydroorotat-Dehydrogenase identifiziert, einem Enzym, das für die De-novo-Synthese von Pyrimidinen in Pilzen entscheidend ist. Diese Verbindung hat eine signifikante Wirksamkeit gegen verschiedene Pilzstämme gezeigt, was sie zu einem wertvollen Gut in landwirtschaftlichen und pharmazeutischen Anwendungen macht .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von LY214352 beinhaltet die Reaktion von 8-Chlorchinolin mit 2-Chlor-4-fluorphenol. Die Reaktion findet typischerweise in Gegenwart einer Base wie Kaliumcarbonat in einem polaren aprotischen Lösungsmittel wie Dimethylformamid statt. Die Reaktionsbedingungen umfassen das Erhitzen des Gemisches auf einen Temperaturbereich von 100-150 °C für mehrere Stunden, um eine vollständige Umwandlung sicherzustellen .
Industrielle Produktionsmethoden: Die industrielle Produktion von LY214352 folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Kontrolle der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Das Endprodukt wird durch Kristallisation oder Chromatographietechniken gereinigt, um industrielle Standards zu erfüllen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of LY214352 involves the reaction of 8-chloroquinoline with 2-chloro-4-fluorophenol. The reaction typically occurs in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction conditions include heating the mixture to a temperature range of 100-150°C for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of LY214352 follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The final product is purified through crystallization or chromatography techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen: LY214352 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins von Halogenatomen am Chinolinring. Diese Reaktionen können durch Nucleophile unter basischen Bedingungen erleichtert werden.
Häufige Reagenzien und Bedingungen:
Nucleophile Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid in Lösungsmitteln wie Methanol oder Dimethylsulfoxid.
Oxidation und Reduktion: Während LY214352 unter oxidativen Bedingungen stabil ist, kann es Reduktionsreaktionen in Gegenwart von Reduktionsmitteln wie Lithiumaluminiumhydrid eingehen.
Hauptprodukte:
Substitutionsprodukte: Abhängig vom verwendeten Nucleophil können verschiedene substituierte Chinolinderivate gebildet werden.
Reduktionsprodukte: Reduzierte Formen von LY214352, bei denen der Chinolinring teilweise oder vollständig hydriert sein kann.
Wissenschaftliche Forschungsanwendungen
LY214352 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung verwendet, um die Inhibition der Dihydroorotat-Dehydrogenase und ihre Auswirkungen auf die Pyrimidinbiosynthese zu untersuchen.
Biologie: Wird in Studien zu Pilzwiderstandsmechanismen und zur Entwicklung neuer Antimykotika eingesetzt.
Medizin: Wird auf seine mögliche Verwendung zur Behandlung von Pilzinfektionen bei Menschen und Tieren untersucht.
5. Wirkmechanismus
LY214352 entfaltet seine antimykotische Wirkung durch die Inhibition der Dihydroorotat-Dehydrogenase, einem Enzym, das an der De-novo-Synthese von Pyrimidinen beteiligt ist. Diese Inhibition stört die Produktion von Pyrimidinnukleotiden, die für die DNA- und RNA-Synthese in Pilzen unerlässlich sind. Die Verbindung bindet an das aktive Zentrum des Enzyms, verhindert seine normale Funktion und führt zum Absterben der Pilzzellen .
Ähnliche Verbindungen:
Chinoxyfen: Ein weiteres Chinolin-basiertes Antimykotikum mit einem anderen Wirkmechanismus.
UK-118005: Eine antimykotische Verbindung, die auf die RNA-Polymerase III abzielt.
Vergleich: LY214352 ist einzigartig durch seine spezifische Inhibition der Dihydroorotat-Dehydrogenase, während andere ähnliche Verbindungen wie Chinoxyfen und UK-118005 auf verschiedene Enzyme oder Wege abzielen. Diese Spezifität macht LY214352 besonders wirksam gegen bestimmte Pilzstämme, die gegen andere Antimykotika resistent sein können .
Wirkmechanismus
LY214352 exerts its antifungal effects by inhibiting dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidines. This inhibition disrupts the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis in fungi. The compound binds to the active site of the enzyme, preventing its normal function and leading to the death of the fungal cells .
Vergleich Mit ähnlichen Verbindungen
Quinoxyfen: Another quinoline-based antifungal agent with a different mode of action.
UK-118005: An antifungal compound targeting RNA polymerase III.
Comparison: LY214352 is unique due to its specific inhibition of dihydroorotate dehydrogenase, whereas other similar compounds like quinoxyfen and UK-118005 target different enzymes or pathways. This specificity makes LY214352 particularly effective against certain fungal strains that may be resistant to other antifungal agents .
Eigenschaften
CAS-Nummer |
124495-31-4 |
|---|---|
Molekularformel |
C15H8Cl2FNO |
Molekulargewicht |
308.1 g/mol |
IUPAC-Name |
8-chloro-4-(2-chloro-4-fluorophenoxy)quinoline |
InChI |
InChI=1S/C15H8Cl2FNO/c16-11-3-1-2-10-13(6-7-19-15(10)11)20-14-5-4-9(18)8-12(14)17/h1-8H |
InChI-Schlüssel |
ZXLMSTBJMZJAAH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN=C2C(=C1)Cl)OC3=C(C=C(C=C3)F)Cl |
Kanonische SMILES |
C1=CC2=C(C=CN=C2C(=C1)Cl)OC3=C(C=C(C=C3)F)Cl |
Aussehen |
Solid powder |
Key on ui other cas no. |
124495-31-4 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
8-chloro-4-(2-chloro-4-fluorophenoxy)quinoline LY 214352 LY214352 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














